7-Methoxy-4-morpholin-4-yl-chromen-2-one

DNA-PK inhibition positional isomer SAR cancer radiochemosensitization

7-Methoxy-4-morpholin-4-yl-chromen-2-one (CHEMBL177241, BDBM50159670) is a synthetic small-molecule coumarin (chromen-2-one) derivative featuring a morpholine substituent directly at the 4-position and a methoxy group at the 7-position of the benzopyranone core. With a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol, the compound possesses 0 hydrogen bond donors, 5 hydrogen bond acceptors, a calculated logP of 1.64, and a topological polar surface area of 51.91 Ų, placing it well within Lipinski's Rule of 5 compliance space.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B10845651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-morpholin-4-yl-chromen-2-one
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)N3CCOCC3
InChIInChI=1S/C14H15NO4/c1-17-10-2-3-11-12(15-4-6-18-7-5-15)9-14(16)19-13(11)8-10/h2-3,8-9H,4-7H2,1H3
InChIKeyDRJQJIYPCHBMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-morpholin-4-yl-chromen-2-one: Core Identity and Procurement-Relevant Classification


7-Methoxy-4-morpholin-4-yl-chromen-2-one (CHEMBL177241, BDBM50159670) is a synthetic small-molecule coumarin (chromen-2-one) derivative featuring a morpholine substituent directly at the 4-position and a methoxy group at the 7-position of the benzopyranone core [1]. With a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol, the compound possesses 0 hydrogen bond donors, 5 hydrogen bond acceptors, a calculated logP of 1.64, and a topological polar surface area of 51.91 Ų, placing it well within Lipinski's Rule of 5 compliance space [2]. It is catalogued as a DNA-dependent protein kinase (DNA-PK) inhibitor and is classified as a discovery-stage investigational agent [3]. The compound is supplied by multiple vendors at typical purities of 95% for non-human research use only .

Why 7-Methoxy-4-morpholin-4-yl-chromen-2-one Cannot Be Casually Interchanged with Other Morpholino-Coumarin Analogs


Within the 4-morpholino-chromen-2-one sub-series, a single methoxy positional shift produces dramatic potency differences against DNA-PK. The 6-methoxy positional isomer (NU-7031, CHEMBL175510) exhibits DNA-PK IC50 values of 1,200–1,750 nM, whereas the 7-methoxy congener yields IC50 values of 5,400–11,300 nM—representing an approximately 4.5- to 9.4-fold loss in inhibitory potency solely attributable to methoxy relocation [1][2]. More broadly, the chromen-2-one (coumarin) scaffold itself is intrinsically less potent against DNA-PK than the isomeric chromen-4-one core, as demonstrated by Payne et al. (2010), who reported a systematic reduction in potency upon scaffold replacement [3]. These scaffold- and regioisomer-dependent SAR features mean that substituting 7-methoxy-4-morpholin-4-yl-chromen-2-one with a seemingly similar analog will yield quantitatively different target engagement profiles, potentially invalidating experimental conclusions if the substitution is made without awareness of these potency gradients.

Quantitative Differentiation Evidence: 7-Methoxy-4-morpholin-4-yl-chromen-2-one vs. Closest Analogs


DNA-PK Inhibition: 7-Methoxy vs. 6-Methoxy Positional Isomer Potency Deficit

The 7-methoxy positional isomer is substantially less potent against DNA-PK than its 6-methoxy counterpart. In DNA-PK isolated from HeLa cells, 7-methoxy-4-morpholin-4-yl-chromen-2-one displays an IC50 of 11,300 nM [1], whereas the 6-methoxy isomer (NU-7031) yields IC50 values of 1,200–1,750 nM across multiple assay entries [2]. An independent assay reports a DNA-PK IC50 of 5,400 nM for the 7-methoxy compound [1], still approximately 3.1- to 4.5-fold weaker than the 6-methoxy analog. This regioisomeric sensitivity at the methoxy position constitutes a well-defined SAR landmark for chromen-2-one-based DNA-PK inhibitor development.

DNA-PK inhibition positional isomer SAR cancer radiochemosensitization

Scaffold-Class Potency Divergence: Chromen-2-one (Coumarin) vs. Chromen-4-one DNA-PK Inhibitors

The chromen-2-one (coumarin) core common to the target compound is intrinsically a weaker DNA-PK inhibitory scaffold than the isomeric chromen-4-one. Griffin et al. (2005) demonstrated that DNA-PK IC50 values span from 0.19 μM to >10 μM across a diverse library, with chromen-2-one and flavone scaffolds consistently less potent than chromen-4-one and pyrimidoisoquinolin-4-one templates [1]. Payne et al. (2010) subsequently confirmed that systematic replacement of the chromen-4-one core with chromen-2-one (coumarin) yields a measurable reduction in DNA-PK inhibitory potency across matched analog pairs [2]. For context, the most potent chromen-4-one DNA-PK inhibitor NU7441 achieves IC50 = 14 nM, while the target coumarin compound reaches only 5,400–11,300 nM—a >385-fold potency gap attributable in part to scaffold architecture [1][3].

DNA-PK inhibitor scaffold coumarin chromen-4-one medicinal chemistry SAR

Physicochemical Property Differentiation: logP, TPSA, and Hydrogen Bonding Profile vs. DNA-PK Inhibitor Benchmarks

The target compound occupies a distinct physicochemical space compared to potent chromen-4-one DNA-PK inhibitors. Its calculated logP of 1.64 and TPSA of 51.91 Ų [1] contrast with more lipophilic analogs such as NU7441 (8-dibenzothiophenyl-substituted; predicted logP substantially higher due to polyaromatic system) and NU7026 (benzo[h]chromen-4-one; MW 279.29, predicted logP ~3.0). The target compound possesses 0 hydrogen bond donors and a moderate 5 hydrogen bond acceptors, with only 2 rotatable bonds [1]. This relatively compact, low-lipophilicity profile may confer superior aqueous solubility and favorable permeability characteristics compared to larger polyaromatic DNA-PK inhibitors, although direct comparative solubility data are not available in the public domain.

physicochemical properties drug-likeness logP TPSA procurement quality metrics

Multi-Target Activity Footprint: Polypharmacology Differentiation from Highly Selective DNA-PK Inhibitors

Unlike highly selective DNA-PK inhibitors such as NU7441 (>100-fold selective vs. PI3K, ATM, ATR) and NU7026 (60-fold selective vs. PI3K, inactive vs. ATM/ATR), the target compound has been profiled across multiple additional target classes. ChEMBL-derived assay data indicate: (i) in vitro inhibition of platelet 12-lipoxygenase at 30 μM [1]; (ii) binding affinity against A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 displacement [2]; (iii) ability to mobilize calcium in 1321NI astrocytoma cells ; and (iv) cytotoxic activity against 143B human osteosarcoma cells after 72 h continuous exposure [2]. Quantitative activity values for these ancillary targets are not publicly disclosed at selective concentrations, but the breadth of assay entries distinguishes this compound from narrower-spectrum DNA-PK reference inhibitors.

polypharmacology off-target activity platelet 12-lipoxygenase A2 adenosine receptor calcium mobilization

Optimal Application Scenarios for 7-Methoxy-4-morpholin-4-yl-chromen-2-one Based on Quantitative Differentiation Evidence


SAR Probe for Methoxy Positional Effects in 4-Morpholino-Coumarin DNA-PK Inhibitor Optimization Programs

Medicinal chemistry teams optimizing DNA-PK inhibitors within the chromen-2-one chemical series require the 7-methoxy positional isomer as a critical SAR comparator to the more potent 6-methoxy lead (NU-7031). The ~3- to 9-fold potency differential between the 7-OCH₃ (IC50 = 5,400–11,300 nM) and 6-OCH₃ (IC50 = 1,200–1,750 nM) congeners [1] provides a quantitative benchmark for evaluating whether modifications at other positions can rescue the potency deficit caused by methoxy placement at C7. Without this compound, SAR tables are incomplete and structure-based design models lack a key negative data point.

Partial DNA-PK Inhibition Control for Concentration-Response Phenotype Threshold Studies in Cancer Radiobiology

In ionizing radiation sensitization experiments where complete DNA-PK ablation (achievable with NU7441 at 14 nM or NU7026 at 230 nM) masks graded biological responses, the target compound offers an alternative: at concentrations of 5–11 μM, it produces only partial DNA-PK inhibition [1]. This enables researchers to titrate the degree of DNA repair deficiency and correlate intermediate DNA-PK activity levels with radiosensitization outcomes—a capability that sub-nanomolar inhibitors cannot provide because they saturate target engagement across a wide concentration range [2]. The Griffin et al. (2005) study established that chromen-2-one-based inhibitors can radiosensitize HeLa cells, validating the translational relevance of partial inhibitors in this scaffold class [2].

Phenotypic Screening for Differentiation-Inducing and Anti-Psoriatic Agents

Patent-associated data indicate that 7-methoxy-4-morpholin-4-yl-chromen-2-one and related chromen-2-one derivatives exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte/macrophage lineage [1]. Combined with its broader polypharmacology profile—including platelet 12-lipoxygenase inhibition at 30 μM and effects on calcium mobilization in 1321NI cells [2]—this compound is suited as a phenotypic probe in keratinocyte differentiation assays and psoriasis-relevant ex vivo skin models, where mechanistic target deconvolution is secondary to identifying compounds that normalize epidermal homeostasis across multiple pathways.

Low-Lipophilicity Control Compound for Solubility-Limited Assay Validation

With a calculated logP of 1.64 and only 2 rotatable bonds [1], the target compound provides a valuable low-lipophilicity reference for laboratories that routinely use highly aromatic DNA-PK inhibitors (e.g., NU7441, NU7026) and encounter solubility or nonspecific binding issues. Its favorable physicochemical profile makes it useful for validating that assay readouts are not confounded by compound precipitation, colloidal aggregation, or plastic-binding artefacts that disproportionately affect higher-logP tool compounds.

Quote Request

Request a Quote for 7-Methoxy-4-morpholin-4-yl-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.